3-Amino-4-chlorobenzophenone
Description
3-Amino-4-chlorobenzophenone is a benzophenone derivative featuring an amino group (-NH₂) at the 3-position and a chlorine atom (-Cl) at the 4-position on one of its aromatic rings. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electronic and steric effects imparted by its substituents . Its CAS registry number is 62261-42-1 (note: positional isomerism may lead to variations in nomenclature; the compound referenced in is listed as 4'-Amino-3-chlorobenzophenone, differing in substituent placement on the benzophenone backbone) .
Properties
CAS No. |
62261-38-5 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
(3-amino-4-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
UCNNIXKXUXSHGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
3-Amino-4-chlorobenzophenone has been studied for its potential as an antitumor agent. Research indicates that derivatives of benzophenone can inhibit microtubule polymerization, a critical process in cell division. For instance, compounds containing the benzophenone structure have demonstrated potent activity against various cancer cell lines, with IC50 values as low as 2.6 nM .
Acetylcholinesterase Inhibition
Another notable application is in the development of acetylcholinesterase inhibitors. These compounds are being explored for their therapeutic potential in treating Alzheimer's disease. The structure of this compound allows for modifications that enhance inhibitory activity against acetylcholinesterase, making it a candidate for further research in neurodegenerative diseases .
Synthesis and Industrial Applications
Synthetic Intermediates
this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis involves controlling reaction parameters to minimize impurities, which is crucial for high-yield industrial processes . For example, a method has been developed to synthesize 3,4-diamino-benzophenone while keeping the content of 3-amino-4-hydroxy-benzophenone and this compound below 0.05% .
Material Science
In materials science, benzophenone derivatives are used in the production of UV filters and stabilizers for polymers. The chlorinated variants exhibit enhanced photostability and are incorporated into coatings and plastics to improve durability against UV radiation.
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in consumer products. Toxicity studies have shown variable results depending on the specific derivative tested. For instance, preliminary studies have established an LD50 of approximately 100 mg/kg in mice, indicating moderate toxicity levels . Furthermore, bioaccumulation potential has been noted, necessitating careful evaluation in environmental contexts.
| Compound Name | IC50 (nM) | Target | Reference |
|---|---|---|---|
| 2-Amino-4'-chlorobenzophenone | 2.6 | Acetylcholinesterase | |
| 2-(3',4',5'-Trimethoxybenzoyl)-5-Aminobenzo[b]thiophene | 0.78-18 | Microtubule Polymerization |
Case Study 1: Antitumor Activity Evaluation
A study evaluated various benzophenone derivatives for their antitumor activity against human cancer cell lines. The findings indicated that modifications to the benzophenone structure significantly impacted biological activity, with certain derivatives showing superior inhibition compared to standard treatments like combretastatin A-4 .
Case Study 2: Acetylcholinesterase Inhibitors Development
Research focused on synthesizing new acetylcholinesterase inhibitors based on the structure of this compound. The synthesized compounds underwent rigorous biological evaluation to determine their efficacy in inhibiting enzyme activity linked to Alzheimer's disease progression .
Chemical Reactions Analysis
Ammoniation Reaction
3-Amino-4-chlorobenzophenone is synthesized via ammoniation of 3-nitro-4-chloro-benzophenone. The process involves:
-
Conditions : 80–130°C, 0.4–0.6 MPa pressure, 18–24 h reaction time in an autoclave with 10–25% ammonia water .
-
Mechanism : Nucleophilic aromatic substitution (SNAr) where the chlorine atom is replaced by an amino group, yielding 3-nitro-4-amino-benzophenone as an intermediate .
Key Parameters
| Parameter | Value Range |
|---|---|
| Temperature | 80–130°C |
| Pressure | 0.4–0.6 MPa |
| Reaction Time | 18–24 h |
| Ammonia Concentration | 10–25% (mass) |
Reduction Reaction
The intermediate (3-nitro-4-amino-benzophenone) undergoes catalytic hydrogenation:
-
Conditions : 30–50°C, 0.01–0.2 MPa H₂ pressure, 3–5 h in methanol with Pd/C catalyst .
-
Mechanism : Reduction of the nitro group (-NO₂) to an amino group (-NH₂), producing 3,4-diamino-benzophenone .
Reaction Equation
Condensation Reactions
In analogous systems (e.g., 3-nitro-4-chlorobenzoic acid), chloro and nitro groups participate in coupling reactions:
-
Example : Condensation with 3-chloro-2-methyl aniline using N,N'-diisopropyl carbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) activates the carbonyl group for amide bond formation .
Key Observations
Acid-Base Behavior
Studies on structurally similar compounds (e.g., 3-chlorobenzoic acid) reveal:
-
pKa Values : Chloro-substituted benzoic acids exhibit pKa ~3.85–3.98, while amino-chloropyridines show pKa ~4.73–5.72 .
-
Implications : The amino group in this compound can act as a hydrogen-bond donor, facilitating supramolecular assembly via N–H···O interactions .
pKa Comparison
| Compound | pKa |
|---|---|
| 3-Chlorobenzoic acid | 3.85 |
| 4-Amino-2-chloropyridine | 4.73 |
| 2-Amino-4-chloropyridine | 5.72 |
Schiff Base Formation
In GABA-aminotransferase (GABA-AT) inhibition studies, compounds with amino and fluoromethylene groups form Schiff base intermediates:
-
Pathway : Reaction with pyridoxal 5'-phosphate (PLP) yields ketimine intermediates, followed by fluoride elimination or hydrolysis .
-
Relevance : The amino group in this compound could similarly engage in Schiff base chemistry under enzymatic conditions .
Molecular Orbital Analysis
HOMO/LUMO studies on chlorobenzoate-pyridine complexes show:
-
LUMO Localization : Carbonyl oxygen and conjugated π-systems .
-
Implications : Electron-withdrawing chloro groups enhance electrophilicity, directing reactivity toward nucleophilic attack .
Thermal Stability
-
Observation : Reactions at >130°C risk decomposition due to nitro group instability .
-
Mitigation : Controlled cooling (20–25°C post-reaction) prevents thermal degradation .
Competing Pathways
Comparison with Similar Compounds
Structural Analogues with Varying Functional Groups
The following compounds share the benzene core with amino and chloro substituents but differ in functional groups, influencing their reactivity and applications:
Positional Isomers and Substituent Effects
- Compared to 3-Amino-4-chlorobenzophenone, the absence of a ketone reduces hydrogen-bonding capacity .
Derivatives with Modified Backbones
- 3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide (CAS 825659-21-0): Incorporates an acetylated amino group and an amide linkage, enhancing stability against metabolic degradation. This compound is explored in kinase inhibition studies .
- 4-Benzyloxy-3-chlorophenylboronic acid: The benzyloxy group (-OBn) provides steric bulk, affecting selectivity in cross-coupling reactions compared to simpler chloro-amino derivatives .
Physicochemical and Reactivity Trends
- Electron-Withdrawing Effects: The -Cl group in this compound deactivates the aromatic ring, directing electrophilic substitution to meta/para positions relative to substituents. This contrasts with non-chlorinated analogues like 4-Aminobenzophenone, where the ring is more reactive .
- Solubility: The ketone in benzophenone derivatives reduces aqueous solubility compared to carboxylic acid or boronic acid analogues. For example, 3-Amino-4-chlorobenzoic acid is soluble in alkaline aqueous solutions due to deprotonation of -COOH .
- Thermal Stability: Trifluoromethyl derivatives (e.g., 3-Amino-4-chlorobenzotrifluoride) exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature reactions .
Preparation Methods
Iron/Ammonium Chloride Reduction
A widely used laboratory method involves the reduction of 3-nitro-4-chlorobenzophenone using iron powder and ammonium chloride in methanol. Adapted from the synthesis of 3-amino-N-(4-chlorophenyl)benzamide, this protocol achieves high yields through the following steps:
-
Reaction Setup :
-
3-Nitro-4-chlorobenzophenone (3.37 mmol) is dissolved in methanol (20 mL).
-
Ammonium chloride (6.74 mmol) and iron powder (6.03 mmol) are added.
-
The mixture is refluxed for 7 hours.
-
-
Workup :
-
The solvent is evaporated, and the residue is extracted with dichloromethane.
-
Recrystallization from ethyl acetate/n-hexane yields pure this compound.
-
Key Data :
This method is cost-effective but requires careful control of iron particle size to avoid incomplete reduction.
Zinc/Sodium Hydroxide Reduction
A patent by CN105936625A describes a high-yield reduction using zinc dust and sodium hydroxide:
-
Procedure :
-
3-Nitro-4-chlorobenzophenone (10–14 g) is suspended in aqueous NaOH (10% w/v).
-
Zinc dust (6.03 mmol) is added incrementally at 60–80°C.
-
The reaction is monitored by TLC until completion (~3–5 hours).
-
-
Isolation :
-
The mixture is filtered, acidified, and extracted with ethyl acetate.
-
Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product.
-
Advantages :
Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner alternative, as demonstrated in CN109467512B:
-
Conditions :
-
3-Nitro-4-chlorobenzophenone (10 g) is dissolved in methanol.
-
5% Pd/C (0.5 g) is added under hydrogen atmosphere (0.1–0.2 MPa).
-
Reaction proceeds at 30–50°C for 3–5 hours.
-
-
Outcome :
Industrial Relevance :
-
Palladium catalysts are reusable, reducing costs in large-scale operations.
Coupling Reactions Using Condensing Agents
Constructing the benzophenone skeleton via coupling reactions provides an alternative route. A notable example from CN105936625A employs N,N'-diisopropyl carbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt):
-
Esterification :
-
3-Nitro-4-chlorobenzoic acid (10–14 g) reacts with DIC in dichloromethane.
-
HOBt facilitates ester formation (2–3 hours, room temperature).
-
-
Amide Coupling :
-
The ester intermediate reacts with 4-chloroaniline (40–50 mL) to form 3-nitro-4-chloro-N-(4-chlorophenyl)benzamide.
-
Subsequent reduction (Section 1.2) yields the target compound.
-
Data Summary :
| Step | Yield | Time |
|---|---|---|
| Esterification | 98% | 3 hours |
| Amide Coupling | 95% | 5 hours |
Ammoniation-Hydrogenation Sequential Approach
CN109467512B introduces a two-step ammoniation-hydrogenation strategy:
-
Ammoniation :
-
3-Nitro-4-chlorobenzophenone reacts with 25% ammonia water at 80–130°C under 0.4–0.6 MPa.
-
Produces 3-nitro-4-aminobenzophenone (18–24 hours, 88% yield).
-
-
Hydrogenation :
Impurity Control :
-
3-Amino-4-hydroxy and 3-amino-4-chloro byproducts are suppressed to <0.05%.
Industrial-Scale Production Considerations
Industrial methods prioritize efficiency and cost:
-
Catalytic Hydrogenation :
-
Preferred for high throughput (>1,000 kg/batch).
-
Palladium recovery systems reduce catalyst costs.
-
-
Continuous Flow Systems :
-
Microreactors enable rapid nitro reductions (residence time <1 hour).
-
Economic Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 90–95% | 92–94% |
| Production Cost | $120/kg | $95/kg |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Fe/NH₄Cl Reduction | 97% | >99% | Lab-scale | 80 |
| Zn/NaOH Reduction | 95% | 98% | Pilot-scale | 70 |
| Catalytic Hydrogenation | 94% | >99.5% | Industrial | 95 |
| Ammoniation-Hydrogenation | 90% | 99% | Industrial | 110 |
Catalytic hydrogenation balances yield and scalability, while zinc/NaOH reduction offers cost advantages for mid-scale production.
Q & A
Basic: What are the standard synthetic routes for 3-Amino-4-chlorobenzophenone, and how can reaction conditions be optimized?
Methodological Answer:
A common synthesis involves nitration of 4-chlorobenzophenone at temperatures below 5°C to yield 4-chloro-3-nitrobenzophenone, followed by amination using ammonia in methanol at 125°C to introduce the amino group. Subsequent reduction of the nitro group with hydrogen and a palladium-on-carbon catalyst produces 3,4-diaminobenzophenone . Optimization includes:
- Temperature Control : Strict maintenance of sub-5°C during nitration prevents undesired side reactions.
- Catalyst Efficiency : Palladium catalyst loading (typically 5–10% w/w) and hydrogen pressure (1–3 atm) influence reduction kinetics.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates.
Basic: How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Look for NH stretching (3300–3500 cm⁻¹, broad) and C=O absorption (~1650 cm⁻¹). Aromatic C-Cl stretches appear near 750 cm⁻¹ .
- NMR : In CDCl₃, expect:
- ¹H-NMR : Aromatic protons (δ 6.8–7.8 ppm, multiplet), NH₂ (δ 4.5–5.5 ppm, exchangeable).
- ¹³C-NMR : Carbonyl carbon (~195 ppm), aromatic carbons (δ 120–140 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 231 (C₁₃H₁₀ClNO) confirms the molecular formula.
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Exposure Limits : Adhere to Protective Action Criteria (PAC): PAC-1 (2.1 mg/m³), PAC-2 (23 mg/m³), PAC-3 (140 mg/m³) .
- Spill Management : Absorb with inert material (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid water contamination .
Advanced: How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Cl : Activates the benzene ring for electrophilic substitution at the para position but deactivates meta positions.
- Amino Group : Acts as an electron donor, facilitating nucleophilic aromatic substitution (e.g., Buchwald-Hartwig amination). Steric hindrance from the benzophenone scaffold may limit coupling efficiency .
- Case Study : Palladium-catalyzed coupling with aryl halides requires ligands (e.g., XPhos) to mitigate steric effects.
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., overlapping peaks in NMR) for this compound derivatives?
Methodological Answer:
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups. For overlapping aromatic signals, use 2D techniques (HSQC, HMBC) to assign correlations .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., NH₂ rotation).
- Isotopic Labeling : Deuterated solvents (CDCl₃) and ¹⁵N-labeling aid in tracking exchangeable protons .
Advanced: What strategies enable the application of this compound as a pharmacophore in drug discovery?
Methodological Answer:
- Scaffold Modification : Introduce substituents (e.g., trifluoromethyl, pyridyl) to enhance binding affinity or metabolic stability .
- Structure-Activity Relationship (SAR) : Test derivatives against target enzymes (e.g., kinases) using in vitro assays (IC₅₀ determination).
- Computational Modeling : Dock the benzophenone core into protein active sites (e.g., using AutoDock Vina) to predict interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
